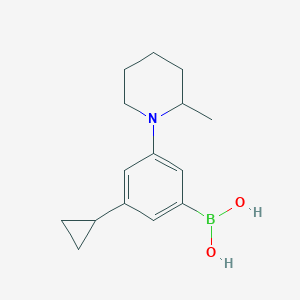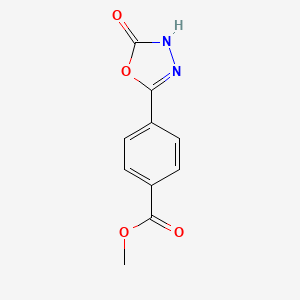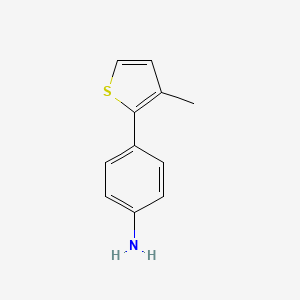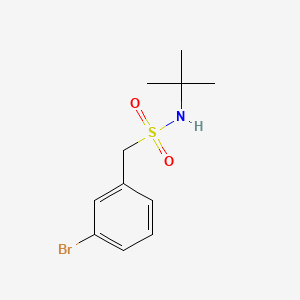![molecular formula C23H32N2O5 B14088884 2-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14088884.png)
2-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zabicipril is a novel angiotensin-converting enzyme inhibitor (ACE inhibitor) that is primarily used for its antihypertensive properties. It is a prodrug, meaning it is metabolized in the body to produce its active form, zabiciprilat . This compound has been studied for its effects on blood pressure regulation and cardiovascular health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zabicipril is synthesized through a series of chemical reactions that involve the esterification of specific precursor molecules. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction . The process includes the formation of intermediate compounds, which are then converted into the final product through hydrolysis and esterification reactions.
Industrial Production Methods
Industrial production of zabicipril involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The production involves multiple steps, including the purification of intermediates and the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Zabicipril undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in zabicipril is hydrolyzed to form the active metabolite, zabiciprilat.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: Zabicipril can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The primary product formed from the hydrolysis of zabicipril is zabiciprilat, which is the active form of the drug. Other minor products may include various esters and acids depending on the reaction conditions .
Applications De Recherche Scientifique
Zabicipril has been extensively studied for its applications in various fields:
Mécanisme D'action
Zabicipril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, zabicipril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets include the angiotensin-converting enzyme and various receptors involved in blood pressure regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enalapril: Another ACE inhibitor with similar antihypertensive properties.
Ramipril: Known for its long-acting effects and used in the treatment of hypertension and heart failure.
Lisinopril: A widely used ACE inhibitor with a similar mechanism of action
Uniqueness of Zabicipril
Zabicipril is unique in its pharmacokinetic profile, which allows for a more prolonged effect compared to some other ACE inhibitors. Its prodrug nature ensures that it is metabolized to its active form, zabiciprilat, providing sustained antihypertensive effects .
Propriétés
Formule moléculaire |
C23H32N2O5 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)19(14-9-16-7-5-4-6-8-16)24-15(2)21(26)25-18-12-10-17(11-13-18)20(25)22(27)28/h4-8,15,17-20,24H,3,9-14H2,1-2H3,(H,27,28) |
Clé InChI |
OMGPCTGQLHHVDU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCC(C2C(=O)O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088817.png)
![1-(3,4-Dimethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088825.png)

![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14088828.png)


![N-(2-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14088853.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14088861.png)

![2-{4-[2-(Furan-2-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B14088875.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt](/img/structure/B14088882.png)
![4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14088893.png)

